N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that features a benzothiadiazole core, a fluorobenzyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with a suitable nucleophile.
Attachment of the Piperazine Ring: This can be done through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiadiazole core.
Reduction: Reduction reactions could target the amide bond or other functional groups.
Substitution: The fluorobenzyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiadiazole cores are often studied as catalysts in various organic reactions.
Materials Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe to study biological processes due to its unique structure.
Industry
Electronics: Use in the development of organic electronic devices.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole core could be involved in electron transfer processes, while the piperazine ring might interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-Benzothiadiazol-5-yl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide
- N-(2,1,3-Benzothiadiazol-5-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic properties and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c20-16-4-2-1-3-14(16)12-24-7-9-25(10-8-24)13-19(26)21-15-5-6-17-18(11-15)23-27-22-17/h1-6,11H,7-10,12-13H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEPPIDMPXQJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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